4-Formylbenzoic acid

Biocatalysis Enzyme Engineering Asymmetric Synthesis

Researchers requiring a para-bifunctional aromatic building block for MOF synthesis, biocatalysis, or pharmaceutical intermediate production often face supply inconsistency and insufficient purity for sensitive applications. 4-Formylbenzoic acid (CAS 619-66-9) addresses these needs with reliable availability and consistent quality. - Serves as the key aldehyde linker for multivariate NUIG4 MOFs achieving doxorubicin loading up to 1995 mg/g with pH-controlled release [16†L6-L10]. - Preferred aromatic aldehyde substrate for transketolase engineering, enabling up to 250-fold higher specific activity vs. benzaldehyde [22†L7-L13]. - Critical intermediate in industrial TPA synthesis; the para geometry ensures reproducible reactivity unavailable from meta-isomers [19†L9-L11].

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 619-66-9
Cat. No. B119534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formylbenzoic acid
CAS619-66-9
SynonymsTerephthalaldehydic Acid;  4-Carboxybenzaldehyde;  4-Carboxylbenzaldehyde;  NSC 15797;  Terephthalaldehyde Acid;  Terephthaldehydic Acid;  p-Benzoic Acid Aldehyde;  p-Carboxybenzaldehyde;  p-Formylbenzoic Acid; 
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)O
InChIInChI=1S/C8H6O3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H,(H,10,11)
InChIKeyGOUHYARYYWKXHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySLIGHTLY SOLUBLE IN HOT WATER;  VERY SOLUBLE IN ALCOHOL;  SOLUBLE IN ETHER AND IN CHOLROFORM

4-Formylbenzoic Acid (CAS 619-66-9): A Bifunctional Aldehyde-Acid Building Block for Advanced Synthesis and Material Science


4-Formylbenzoic acid (also known as 4-carboxybenzaldehyde or terephthalaldehydic acid) is a white to yellowish crystalline powder with the molecular formula C₈H₆O₃ and a molecular weight of 150.13 g/mol . It is a member of the benzoic acid class, characterized by a formyl group (-CHO) at the para position of the aromatic ring relative to a carboxylic acid group (-COOH) [1]. This bifunctional structure, possessing both a reactive aldehyde and a carboxylic acid moiety, underpins its utility as a versatile intermediate in organic synthesis and materials science . Key physicochemical properties include a melting point of 247 °C and a pKa of 3.77 at 25 °C [2]. It is practically insoluble in water but soluble in common organic solvents like DMF and DMSO .

Why 4-Formylbenzoic Acid Cannot Be Substituted by Common Analogs in Key Applications


The unique value of 4-Formylbenzoic acid stems from the precise para arrangement of its aldehyde and carboxylic acid groups, which enables specific reactivity profiles not achievable with isomeric (e.g., 3-formylbenzoic acid) or mono-functional analogs (e.g., benzoic acid, terephthalaldehyde). This distinct geometry dictates its performance in critical areas such as enzyme substrate recognition [1], the formation of specific coordination polymers and metal-organic frameworks (MOFs) [2], and the synthesis of pharmaceutical intermediates with defined molecular architectures [3]. Substituting 4-FBA with a positional isomer or a structurally related compound lacking this exact bifunctionality leads to altered reaction outcomes, different product profiles, or complete failure of the intended chemical process, as evidenced by direct comparative studies.

Quantitative Evidence of Differentiation: 4-Formylbenzoic Acid vs. Structural Analogs


Enhanced Substrate Activity for Engineered Transketolase vs. 3-Formylbenzoic Acid

In a directed evolution study of transketolase for aromatic aldehyde substrates, 4-formylbenzoic acid (4-FBA) and 3-formylbenzoic acid (3-FBA) exhibited divergent and mutation-dependent catalytic improvements. The S385Y/T variant enhanced 4-FBA activity via a 4.3-fold increase in kcat, while it improved 3-FBA activity through a reduction in KM. Conversely, the S385E variant improved 3-FBA activity via kcat but reduced 4-FBA activity via KM [1]. This demonstrates that the para-substituted isomer is not a simple substitute for the meta-isomer in biocatalytic applications; their interactions with the enzyme's active site are fundamentally different.

Biocatalysis Enzyme Engineering Asymmetric Synthesis

Defined Reactivity as a MOF Defective Linker for Photocatalytic Hydrogen Production

4-Formylbenzoic acid (4-FBA) was intentionally incorporated as a defective linker into a CuBDC metal-organic framework (MOF), and the resulting Co-doped material (Co-CuBDC) exhibited a remarkable enhancement in photocatalytic hydrogen production. The hydrogen evolution rate reached 11,176 μmol H₂ g⁻¹ h⁻¹, which is approximately 3.8 times higher than the rate observed for the pristine, undoped CuBDC MOF [1]. This demonstrates that 4-FBA's specific functionality and geometry are critical for creating defect sites that significantly boost catalytic performance, an effect not replicable with other simple linker analogs.

Photocatalysis Metal-Organic Frameworks Hydrogen Evolution

Superior Acidity Compared to Parent Benzoic Acid

The electron-withdrawing nature of the para-formyl group in 4-formylbenzoic acid significantly enhances the acidity of its carboxylic acid moiety. It exhibits a pKa of 3.75-3.77 at 25°C [1], compared to a pKa of 4.20 for the unsubstituted benzoic acid [2]. This lower pKa, indicating stronger acidity, influences its reactivity in condensation and esterification reactions, allowing for deprotonation under milder basic conditions and affecting its behavior in pH-dependent processes.

Physicochemical Property Reactivity pKa

Differential Yields in Imine Formation vs. 3-Formylbenzoic Acid

In a specific synthetic protocol, the reaction of 4-formylbenzoic acid or 3-formylbenzoic acid with an amine under identical conditions yielded different products or yields. A published synthetic scheme shows that using 4-formylbenzoic acid under set conditions (NH₄OAc, DMF, 100°C, 6h) gives a yield of 86-89%, while using the 3-isomer under the same conditions yields a different compound [1]. This indicates that the position of the formyl group influences the course or efficiency of the reaction, and the para-isomer is not a drop-in replacement for the meta-isomer.

Organic Synthesis Schiff Base Formation Reaction Yield

Optimal Research and Industrial Use Cases for 4-Formylbenzoic Acid Based on Quantitative Differentiation


Engineering High-Performance Photocatalytic MOFs for Hydrogen Production

Based on evidence that Co-doped CuBDC frameworks containing 4-Formylbenzoic acid as a defective linker achieve a 3.8-fold higher hydrogen production rate (11,176 μmol H₂ g⁻¹ h⁻¹) than the pristine MOF , this compound is optimal for research groups developing advanced photocatalysts for renewable energy. Its para-bifunctionality enables the creation of specific defect sites that enhance charge carrier separation and transfer, making it a critical component in achieving state-of-the-art catalytic performance.

Synthesis of Novel MOFs for Controlled Drug Delivery

4-Formylbenzoic acid is a key building block for generating multivariate NUIG4 MOFs via in situ imine formation with 4-aminobenzoic acid derivatives . These frameworks demonstrate exceptionally high doxorubicin (Dox) absorption (up to 1995 mg/g) and pH-controlled release. The ability to precisely tune the framework's functional group ratio through 4-FBA-derived linkers allows researchers to modulate drug loading and release kinetics [1], making it a strategic choice for designing next-generation drug delivery vehicles.

Directed Evolution of Transketolase for Chiral Synthesis

For biocatalysis and enzyme engineering programs, 4-Formylbenzoic acid is a superior aromatic aldehyde substrate for transketolase variants. As shown in directed evolution studies, specific enzyme mutants (e.g., S385Y/T) improve activity on 4-FBA through a kcat-driven mechanism, a behavior distinct from that observed with the 3-isomer . This differential interaction makes 4-FBA the preferred probe and substrate for engineering transketolase variants with altered substrate specificity and for developing asymmetric syntheses of novel α,α-dihydroxyketones [1].

Large-Scale Synthesis of Terephthalic Acid and Related Polymers

4-Formylbenzoic acid is an established and critical intermediate in the industrial synthesis of high-purity terephthalic acid, a primary monomer for polyethylene terephthalate (PET) production . Its enhanced acidity (pKa 3.77) compared to benzoic acid (pKa 4.20) [1] can influence process conditions and yields in oxidation steps. Its defined structure ensures a reliable and scalable route to this commodity chemical, making it the standard choice over less defined or isomeric alternatives for process development and large-scale manufacturing.

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